![molecular formula C12H20INO2 B13910706 tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13910706.png)
tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-iodospiro[33]heptan-2-yl)carbamate is a synthetic organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the iodine atom and the tert-butyl carbamate group. Reaction conditions often involve the use of strong bases, iodinating agents, and protective groups to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its reactivity and applications.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the design of novel materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: It can be employed in the study of biological processes, particularly in the development of probes and inhibitors for various enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a rigid framework that enhances binding specificity and affinity, potentially leading to more effective therapeutic agents.
Comparison with Similar Compounds
tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate can be compared with other spirocyclic carbamates, such as:
- tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
- tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate
- tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
These compounds share a similar spirocyclic core but differ in their functional groups, which can significantly impact their chemical reactivity and applications. The presence of the iodine atom in this compound makes it particularly useful for further functionalization through substitution reactions, setting it apart from its analogs.
Properties
Molecular Formula |
C12H20INO2 |
|---|---|
Molecular Weight |
337.20 g/mol |
IUPAC Name |
tert-butyl N-(2-iodospiro[3.3]heptan-6-yl)carbamate |
InChI |
InChI=1S/C12H20INO2/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12/h8-9H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
WGTCCZNUYFFXCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


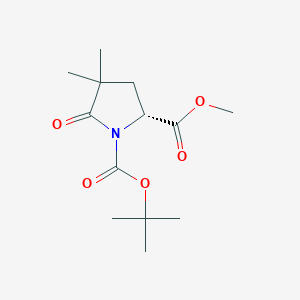
![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)

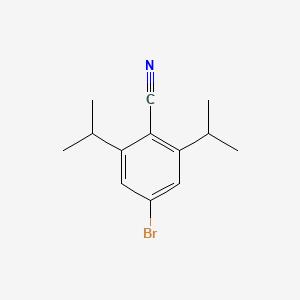
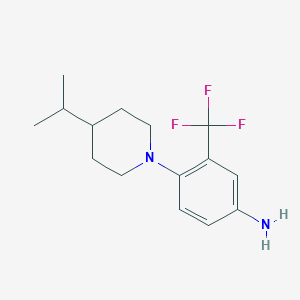
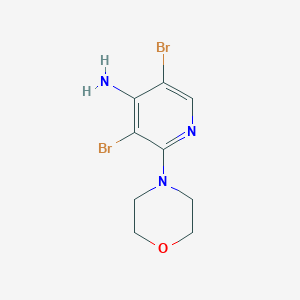
![(6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B13910679.png)
![2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane](/img/structure/B13910685.png)
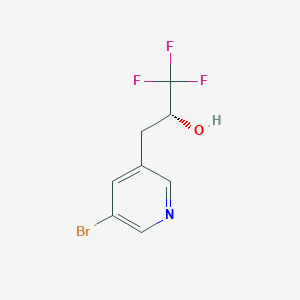
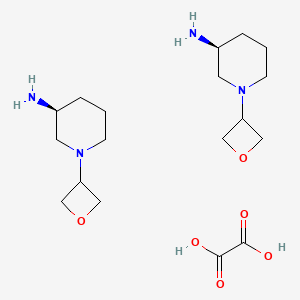
![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)

![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13910712.png)
